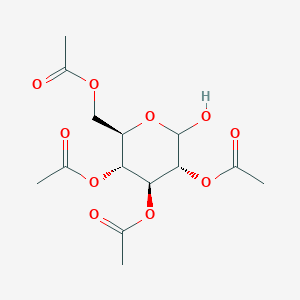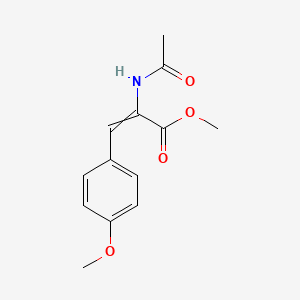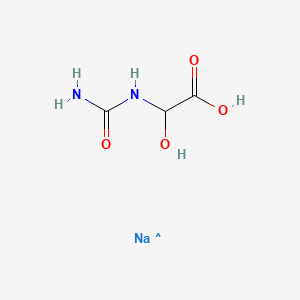
2,3,4,6-四-O-乙酰基-D-吡喃葡萄糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetra-O-acetyl-D-glucopyranose, also known as T-AcGlu, is a tetra-O-acetylated form of D-glucopyranose, a six-carbon sugar. It is a derivative of glucose, and is found in many natural products. T-AcGlu is a valuable compound for research purposes due to its unique properties. It can be used in a variety of synthetic and analytical applications, and has been studied for its biochemical and physiological effects.
科学研究应用
酰基-葡萄糖、半乳糖和甘露糖吡喃糖的制备
2,3,4,6-四-O-乙酰基-D-吡喃葡萄糖用于制备酰基-葡萄糖、半乳糖和甘露糖吡喃糖 {svg_1}. 已研究了葡萄糖、半乳糖和甘露糖五乙酸酯的脱酰基反应,以及2,3,4,6-四-O-乙酰基和2,3,4,6-四-O-(3-溴)苯甲酰甲基α-D-吡喃葡萄糖苷的脱烷基反应 {svg_2}.
硫代氨基脲的合成
它用于合成6-烷氧基-2-氧代-2H-色烯-4-甲醛的硫代氨基脲 {svg_3}. 这些化合物对某些典型细菌和真菌表现出显着的抗菌和抗真菌活性 {svg_4}.
手性衍生化试剂
2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基异硫氰酸酯是一种手性衍生化试剂,它主要与对映异构氨基酸反应 {svg_5}. 这一特性使其在氨基酸衍生物的分离中很有用 {svg_6}.
阴离子表面活性剂的制备
2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖的磷酸化衍生物已被证明在研究肌醇合酶的底物以及制备阴离子表面活性剂方面很有价值 {svg_7}.
抗菌和抗真菌活性
使用2,3,4,6-四-O-乙酰基-D-吡喃葡萄糖合成的硫代氨基脲对某些典型细菌和真菌表现出显着的抗菌和抗真菌活性 {svg_8}.
DNA 旋转酶的抑制
使用2,3,4,6-四-O-乙酰基-D-吡喃葡萄糖合成的硫代氨基脲对DNA 旋转酶表现出抑制活性,DNA 旋转酶是细菌复制所必需的酶 {svg_9}.
未来方向
The future directions of research involving 2,3,4,6-Tetra-O-acetyl-D-glucopyranose are promising. It is a valuable intermediate towards the synthesis of heparin-like GAGs and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets . Its potential applications in diabetes, cancer, and HIV treatment are also being explored .
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in carbohydrate metabolism .
Mode of Action
It’s known that acetylated glucopyranoses can undergo deacetylation and dealkylation . These processes might influence the interaction of the compound with its targets.
Biochemical Pathways
Glucopyranoses and their derivatives are known to play a significant role in various biochemical processes, including energy production and storage .
Result of Action
Glucopyranoses and their derivatives are known to be involved in various biological processes, including energy production, signal transduction, and cell-cell communication .
生化分析
Biochemical Properties
2,3,4,6-Tetra-O-acetyl-D-glucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is involved in the production of inositol phosphates, crucial for cell signaling . Additionally, 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is used in the preparation of anionic surfactants, which are essential in various biochemical applications .
Cellular Effects
2,3,4,6-Tetra-O-acetyl-D-glucopyranose influences various cellular processes by acting as a substrate for enzymatic reactions. It affects cell signaling pathways by participating in the synthesis of inositol phosphates, which are key regulators of cellular functions . Furthermore, this compound can impact gene expression and cellular metabolism by modulating the activity of enzymes involved in glucose metabolism .
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetra-O-acetyl-D-glucopyranose exerts its effects through binding interactions with specific enzymes and proteins. For instance, it serves as a substrate for inositol synthase, facilitating the production of inositol phosphates . The acetyl groups on the molecule enhance its binding affinity and stability, allowing it to effectively participate in biochemical reactions . Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can undergo hydrolysis in the presence of water, leading to the formation of D-glucose and acetic acid . Long-term studies have shown that the compound maintains its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, it may exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .
Metabolic Pathways
2,3,4,6-Tetra-O-acetyl-D-glucopyranose is involved in several metabolic pathways, primarily related to carbohydrate metabolism. It interacts with enzymes such as inositol synthase and glucose-6-phosphate dehydrogenase, influencing the production of inositol phosphates and glucose-6-phosphate . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is transported and distributed through specific transporters and binding proteins. The compound’s acetyl groups enhance its solubility, allowing it to diffuse more easily across cellular membranes . It can accumulate in specific cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it participates in biochemical reactions .
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments, such as the cytoplasm, endoplasmic reticulum, and Golgi apparatus, through targeting signals and post-translational modifications . Its localization can affect its activity and function, enabling it to participate in localized biochemical processes .
属性
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RQICVUQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of the anomeric center reactivity in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses?
A: Research on the iodination of monosaccharide derivatives [] shows that the anomeric center in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses exhibits varying reactivity depending on the substituent at the C-1 position. The rate of iodination decreases in the order: OAc > OBz ≈ OH >> OCH3. This selectivity is crucial for targeted modifications and synthesis of specific carbohydrate derivatives.
Q2: Can 2,3,4,6-Tetra-O-acetyl-D-glucopyranose be used to synthesize other important carbohydrate derivatives?
A: Yes, 2,3,4,6-Tetra-O-acetyl-D-glucopyranose serves as a versatile precursor for synthesizing various carbohydrate derivatives. For example, it can be converted to 2,3,4,6-tetra-O-acetyl-1-O-(methylthio)thiocarbonyl-D-glucopyranose through phase transfer methods []. This derivative is useful in carbohydrate chemistry for its ability to undergo further transformations.
Q3: Are there specific reaction conditions that favor the formation of particular derivatives from 2,3,4,6-Tetra-O-acetyl-D-glucopyranose?
A: Absolutely. The reaction conditions significantly influence the outcome of derivatization reactions. In the iodination study [], iodotrimethylsilane generated in situ was key for selective iodine introduction. Additionally, the choice of protecting groups on the sugar molecule, such as acetyl or benzoyl groups [], plays a vital role in directing the reaction pathway towards desired products.
Q4: Can 2,3,4,6-Tetra-O-acetyl-D-glucopyranose be used in the synthesis of naturally occurring compounds?
A: Yes, research shows that 2,3,4,6-Tetra-O-acetyl-D-glucopyranose can be employed in the synthesis of naturally occurring compounds like rothindin, an isoflavone glycoside []. The reaction utilizes 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose and 7-hydroxy-3′,4′-methylenedioxyisoflavone (ψ-baptigenin) under specific conditions to produce the desired glycoside.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)
![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)


